N-(2,2-di(furan-2-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound is determined by various spectroscopic techniques such as NMR, IR, UV-Vis, etc. These techniques provide information about the arrangement of atoms in a molecule and the type of bonds between them.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, etc. These properties can provide valuable information about the compound’s behavior under different conditions .Scientific Research Applications
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar Cycloaddition of 1-Substituted 3,3,3-Trifluoropropenes
This reaction involves 3,3,3-trifluoropropene derivatives containing a sulfonyl, sulfoximine, or sulfamide substituent at position 1. These compounds undergo 1,3-dipolar cycloaddition with ethyl cyanocarboxylate N-oxide, resulting in the formation of isomeric ethyl 5(4)-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylates and ethyl 4-(trifluoromethyl) isoxazole-3-carboxylate (Markitanov et al., 2018).
Biotransformation and Environmental Behavior
Uptake, Translocation, and Biotransformation by Plants
N-Ethyl perfluorooctane sulfonamide (N-EtFOSA) shows how similar sulfonamide derivatives are uptaken, translocated, and biotransformed by plants. This study provides insights into the environmental behavior and potential risks associated with sulfonamide derivatives, including their metabolism into various perfluorinated compounds within plant systems (Zhao et al., 2018).
Reaction with Tetrahydrofuran
Addition Reaction of 3,3,3-Trifluoropropene to Tetrahydrofuran
This study demonstrates the reactivity of 3,3,3-trifluoropropene in forming a series of compounds with tetrahydrofuran, showcasing the versatility of trifluoropropene derivatives in synthetic organic chemistry (Bergstrom et al., 1983).
Soil-Earthworm System Behavior
Behaviors of N-Ethyl Perfluorooctane Sulfonamide Ethanol in Soil-Earthworm Systems
This research outlines the biodegradation and biotransformation behaviors of N-ethyl perfluorooctane sulfonamide ethanol (N-EtFOSE) in a soil-earthworm system, indicating the environmental impact and fate of sulfonamide derivatives in terrestrial ecosystems (Zhao et al., 2016).
Cycloaddition Reactions with Isonitriles
[3+2] Cycloaddition Reactions with Isonitriles
This synthesis approach for pyrroles and pyrrolines using 3,3,3-trifluoropropene derivatives highlights the compounds' utility in constructing nitrogen-containing heterocycles, underscoring the chemical versatility of sulfonamide and trifluoropropene derivatives (Markitanov et al., 2021).
Mechanism of Action
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3,3,3-trifluoropropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4S/c14-13(15,16)5-8-22(18,19)17-9-10(11-3-1-6-20-11)12-4-2-7-21-12/h1-4,6-7,10,17H,5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJCFDBOECEDSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)CCC(F)(F)F)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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